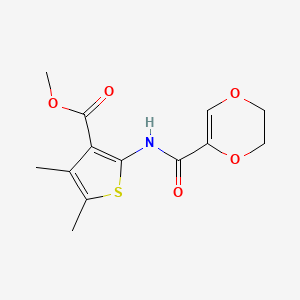

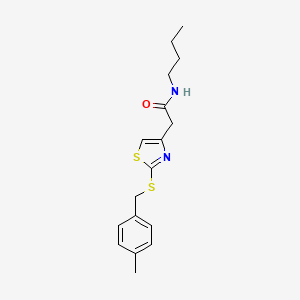

![molecular formula C20H17N3O B2943171 1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339026-82-3](/img/structure/B2943171.png)

1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, also known as BMPI, is a heterocyclic aromatic compound that has been widely studied for its potential applications in various scientific research fields. BMPI is a highly versatile compound, possessing a wide range of properties and functions, making it an ideal candidate for a variety of different research applications.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antiulcer Agents

- Compounds structurally related to "1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine" have been designed and tested as antirhinovirus agents. The synthesis approach involved the development of a new Horner−Emmons reagent for incorporating specific functional groups, demonstrating exclusive formation of the desired E-isomer, which was important for evaluating antiviral activity (Hamdouchi et al., 1999).

- Another study synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. These compounds were evaluated for their cytoprotective properties, showing promising activity in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Synthetic Methodologies

- A one-pot synthesis method for imidazo[1,2-a]pyridines was reported, starting from benzyl halides or benzyl tosylates. This approach highlights the efficiency of synthesizing such compounds under mild conditions, offering a versatile pathway for generating various derivatives (Adib et al., 2011).

- Novel syntheses of benzo[4,5]imidazo[1,2-a]pyridine derivatives were achieved through a reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives. This method offers a rapid and efficient way to produce these derivatives, which could be pivotal in drug development and material science applications (Goli-Garmroodi et al., 2015).

Material Science Applications

- Imidazo[1,5-a]pyridine-based compounds were synthesized and investigated as potential fluorescent membrane probes. Their compact shape and photophysical properties suggest suitability for studying membrane dynamics, hydration, and fluidity, which are crucial for understanding cellular health and biochemical pathways (Renno et al., 2022).

Medicinal Chemistry

- A study on imidazo[1,2-a]pyridine analogues evaluated their anticholinesterase potential, indicating their clinical importance in treatments related to heart and circulatory failures. The research provided insights into the structural features beneficial for AChE and BChE inhibition, supporting the development of pharmaceuticals based on this scaffold (Kwong et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-15-9-11-17(12-10-15)20-22-19-18(8-5-13-21-19)23(20)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUNDSIDLZMSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)

![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)

![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)

![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)